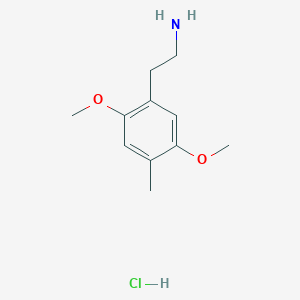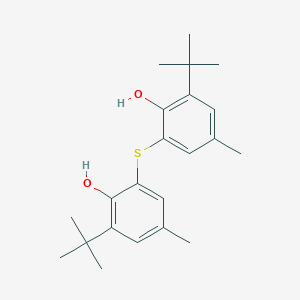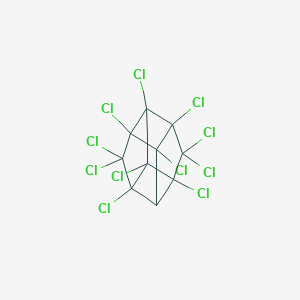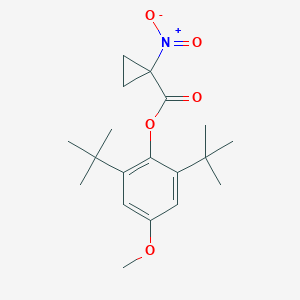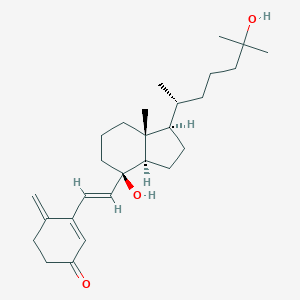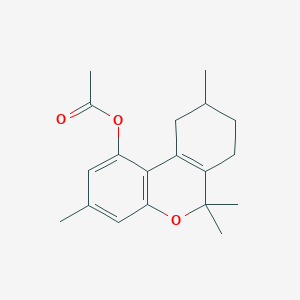
Pirnabine
Übersicht
Beschreibung
Pirnabine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic benefits. It is a synthetic molecule that belongs to the class of small molecules known as pyridine derivatives. Pirnabine has been studied extensively for its ability to modulate the immune system and its potential use in treating autoimmune diseases. In
Wissenschaftliche Forschungsanwendungen
PIWI-Interacting RNA: Its Biogenesis and Functions
PIWI-interacting RNAs (piRNAs) are small RNAs that play a crucial role in maintaining germline genome integrity. They function in silencing transposons and regulating cellular genes, contributing to various cellular processes over generations (Iwasaki, Siomi, & Siomi, 2015).
PIWI-Interacting Small RNAs: The Vanguard of Genome Defence
piRNAs form the piRNA-induced silencing complex (piRISC) in many animal species' germ lines, protecting the genome from transposable elements. They have a limited expression in gonads and are involved in RNA silencing (Siomi, Sato, Pezic, & Aravin, 2011).
One Loop to Rule Them All: The Ping-Pong Cycle and piRNA-Guided Silencing
This review highlights the mechanism of piRNA biogenesis and how piRNAs preserve genome integrity across generations. It discusses common themes and differences in piRNA-mediated silencing between species (Czech & Hannon, 2016).
piRNAs: From Biogenesis to Function
This review focuses on recent advances in understanding piRNA function, including their biogenesis in different organisms and mechanisms during transcriptional regulation and in transgenerational epigenetic inheritance (Weick & Miska, 2014).
iPiDA-LTR: Identifying piwi-Interacting RNA-Disease Associations Based on Learning to Rank
This study proposes iPiDA-LTR, a predictor for identifying associations between piRNAs and diseases, which can help in understanding the pathogenesis of diseases (Zhang, Hou, & Liu, 2022).
The Biogenesis and Biological Function of PIWI-Interacting RNA in Cancer
piRNAs, small non-coding RNAs, play important roles in tumorigenesis via multiple regulatory mechanisms and have potential for clinical utility in cancer diagnosis and treatment (Chen et al., 2021).
Non-Coding RNAs in Human Disease
This paper discusses the involvement of non-coding RNAs, including piRNAs, in various diseases beyond cancer, like neurological, cardiovascular, and developmental diseases (Esteller, 2011).
2L-piRNA: A Two-Layer Ensemble Classifier for Identifying Piwi-Interacting RNAs and Their Function
2L-piRNA is a powerful predictor that identifies whether a query RNA molecule is a piRNA, aiding in understanding their role in cellular or gene functions and in various cancers (Liu, Yang, & Chou, 2017).
Gene Regulation by Non-Coding RNAs
This review covers the molecular mechanisms underlying the biogenesis and function of small interfering RNAs (siRNAs), microRNAs (miRNAs), and Piwi-interacting RNAs (piRNAs), and their relevance to human physiology and pathology (Patil, Zhou, & Rana, 2014).
Eigenschaften
CAS-Nummer |
19825-63-9 |
|---|---|
Produktname |
Pirnabine |
Molekularformel |
C19H24O3 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(3,6,6,9-tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate |
InChI |
InChI=1S/C19H24O3/c1-11-6-7-15-14(8-11)18-16(21-13(3)20)9-12(2)10-17(18)22-19(15,4)5/h9-11H,6-8H2,1-5H3 |
InChI-Schlüssel |
AADNQNOXNWEYHS-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C |
Kanonische SMILES |
CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C |
Andere CAS-Nummern |
19825-63-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

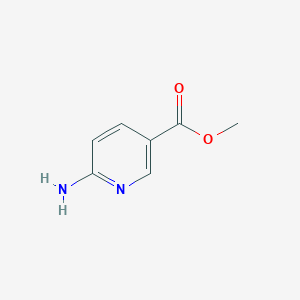
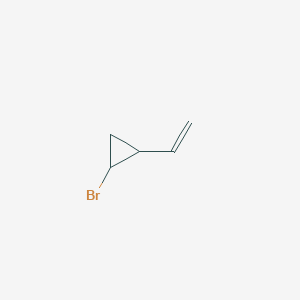
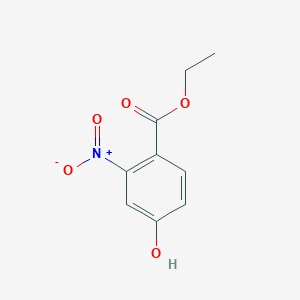
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)
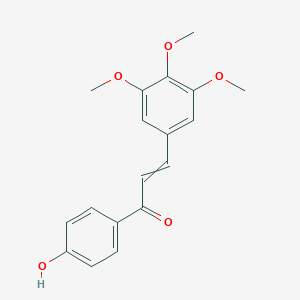
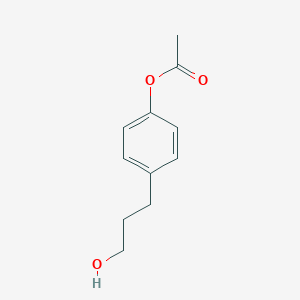
![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)
